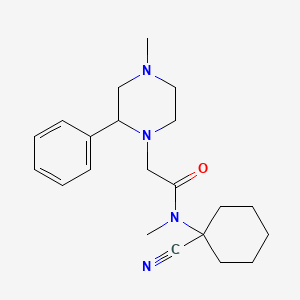

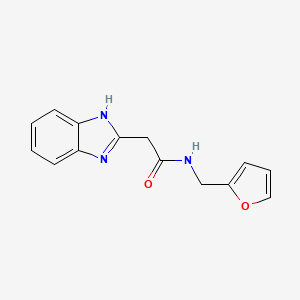

2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide derivatives involves a multi-step reaction process. According to the research, these compounds can be prepared by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . Additionally, the reaction of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives . These synthetic pathways are crucial for the development of compounds with potential anticancer activity.

Molecular Structure Analysis

The molecular structure of these acetamide derivatives is characterized by the presence of a furan ring, which is known to contribute to the bioactivity of the compounds. The furan ring is attached to a pyrazole moiety, which is further linked to an acetamide group. This complex structure is likely to influence the interaction of the compounds with biological targets, such as enzymes or receptors involved in cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form 5-heterylidene derivatives when reacted with specific aldehydes. This suggests that the acetamide derivatives possess reactive sites that can undergo further chemical transformations, potentially leading to a diverse range of biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Acetamide derivatives typically exhibit a range of solubilities in organic solvents, which can be crucial for their bioavailability and pharmacokinetic profiles. The presence of heteroatoms like nitrogen and sulfur within the molecular structure can also influence the acidity, basicity, and overall stability of the compounds .

Anticancer Activity

The synthesized acetamide derivatives have been tested for their anticancer activity, particularly against leukemia cell lines such as CCRF-CEM and SR. The most potent and selective cytotoxic effects were observed in the 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides, indicating their potential as therapeutic agents in cancer treatment .

Bioactivity

In addition to anticancer properties, novel acetamide derivatives have been evaluated for their bioactivity against bacteria and algae. For instance, 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4dimethylphenyl)pyrazol-5-yl) acetamide showed significant bioactivity, achieving a high yield and demonstrating effectiveness against heterotrophic bacteria and marine chlorella . This suggests a broader spectrum of biological applications for these compounds beyond anticancer activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of compounds bearing structural similarities to "2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide." For instance, the work on the synthesis of novel 2-pyrone derivatives, including related pyrazolyl and furanyl motifs, illustrates the versatility of these compounds. These syntheses often aim at creating molecules with potential biological activities, leveraging the structural diversity of furan and pyrazole derivatives for various applications (Sebhaoui et al., 2020).

Potential Biological Activities

Research into the biological activities of compounds with furanyl and pyrazolyl substitutions has revealed a range of potential applications. For instance, certain derivatives have been explored for their herbicidal and fungicidal activities, suggesting the utility of these molecules in agricultural settings (霍静倩 et al., 2016). Additionally, studies on coordination complexes constructed from pyrazole-acetamide derivatives highlight their antioxidant activity, further underscoring the potential biomedical applications of these molecules (Chkirate et al., 2019).

Chemical Reactions and Modifications

The chemical reactivity and modification potential of compounds related to "2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide" have been explored, revealing pathways for creating a variety of derivatives with potential enhanced properties. For example, the synthesis of heterocycles incorporating thiadiazole moieties, as explored in some studies, indicates the chemical versatility and potential for generating compounds with tailored biological activities (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-9-23-17)10-15(20-21)11-19-18(22)13-24-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRZTHSVFGRPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2550006.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)

![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate](/img/structure/B2550019.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2550027.png)